
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorodithioate group, which is a phosphorus atom bonded to two sulfur atoms and two oxygen atoms, with one of the oxygen atoms further bonded to a dimethyl group The compound also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of O,O-dimethyl phosphorodithioate with a suitable thiadiazole derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve the following steps:
- Preparation of O,O-dimethyl phosphorodithioate by reacting dimethyl phosphite with sulfur.
- Synthesis of the thiadiazole derivative by reacting appropriate starting materials under controlled conditions.
- Coupling of the O,O-dimethyl phosphorodithioate with the thiadiazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Various substituted phosphorodithioates.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as antimicrobial activity or pest control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and chemical intermediate.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Dimethyl S-phthalimidomethyl phosphorodithioate: Used in agricultural applications.
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-((5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to its combination of a phosphorodithioate group and a thiadiazole ring. This structure imparts specific chemical properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
38090-89-0 |
|---|---|
Formule moléculaire |
C8H15N2O4PS3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
dimethoxy-[[5-(2-methoxyethoxy)-1,3,4-thiadiazol-2-yl]methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O4PS3/c1-11-4-5-14-8-10-9-7(18-8)6-17-15(16,12-2)13-3/h4-6H2,1-3H3 |
Clé InChI |
FKEYXDGDMUSZTM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NN=C(S1)CSP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
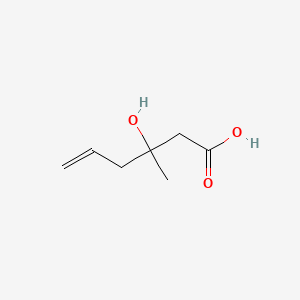
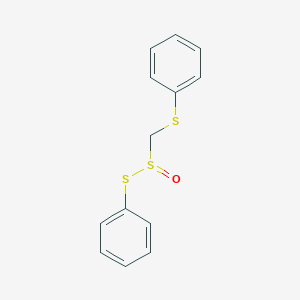

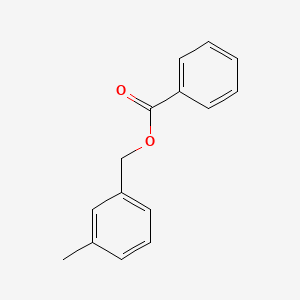
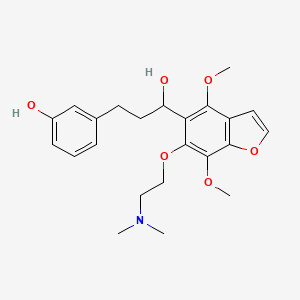
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)

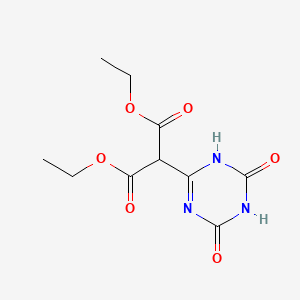

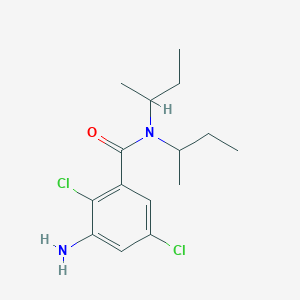
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)

![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
